molecular formula C9H17NO B2748512 1-Oxaspiro[4.5]decan-4-amine CAS No. 1780867-14-2

1-Oxaspiro[4.5]decan-4-amine

Cat. No.: B2748512
CAS No.: 1780867-14-2
M. Wt: 155.241
InChI Key: XGBIMJZTYGFCRR-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]decan-4-amine is a unique chemical compound characterized by its spirocyclic structure, which includes an oxygen atom and an amine group. This compound is part of the broader class of spiroacetals, which are known for their biological activity and presence in various natural products.

Scientific Research Applications

1-Oxaspiro[4.5]decan-4-amine has several applications in scientific research:

Safety and Hazards

Safety information for 1-oxaspiro[4.5]decan-4-one includes hazard statements H315, H319, H335, and various precautionary statements .

Future Directions

The development of G protein biased μ opioid receptor agonists like Oliceridine is of interest due to their potential to produce therapeutic analgesic effects with reduced adverse effects . This suggests that similar compounds, such as “1-Oxaspiro[4.5]decan-4-amine”, may also have potential for future research and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decan-4-amine can be synthesized through a series of chemical reactions involving the formation of the spirocyclic structure. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method starts with aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, which undergo a cascade of reactions to form the desired spirocyclic compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and other advanced techniques could enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Comparison with Similar Compounds

    1,6-Dioxaspiro[4.5]decane: Another spiroacetal with similar structural features but different biological activity.

    1,6,9-Trioxaspiro[4.5]decane:

Uniqueness: 1-Oxaspiro[45]decan-4-amine is unique due to its specific spirocyclic structure and the presence of an amine group

Properties

IUPAC Name

1-oxaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-8-4-7-11-9(8)5-2-1-3-6-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBIMJZTYGFCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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